1-Morpholino-2-(2-pyridinyl)-1-ethanethione
Description
Historical Development of Thioamide Research
Thioamide chemistry originated in the 1870s with the discovery that amides could be sulfurized using phosphorus pentasulfide (P~2~S~5~). Early applications focused on synthesizing thioacetamide, a sulfide ion source, but the field expanded with the development of Lawesson’s reagent in the 20th century, which offered milder conditions for thionation. The Willgerodt-Kindler reaction further diversified thioamide accessibility by enabling benzylthioamide synthesis from aldehydes, amines, and sulfur. For example, tolrestat, an aldose reductase inhibitor, was synthesized via this route, highlighting medicinal relevance.
Russian researchers in the mid-20th century systematized thioamide synthesis, demonstrating that nitriles react with hydrogen sulfide under amine catalysis to form thioamides. Mechanistic studies revealed that primary amines facilitate amidine intermediates, which subsequently trap H~2~S. Concurrently, natural thioamides like thioviridamide and closthioamide were discovered in archaea and bacteria, revealing biological roles in enzyme stabilization and antibiotic activity. These discoveries underscored thioamides’ dual utility in synthetic and biological contexts.
Significance of Pyridine-Containing Thioamides
Pyridine-containing thioamides leverage the heterocycle’s electronic and coordination properties. The pyridinyl group’s nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and enabling metal chelation. In medicinal chemistry, this motif improves pharmacokinetic stability; for instance, thioamide-based ASH1L inhibitors exploit pyridine’s ability to engage catalytic residues via hydrogen and chalcogen bonds. The compound AS-99 (a pyridinyl thioamide) inhibits ASH1L’s SET domain with an IC~50~ of 4 μM, demonstrating therapeutic potential in leukemia.
In catalysis, pyridine-thioamide conjugates serve as ligands for transition metals. The thioamide’s thiocarbonyl group coordinates metals like palladium, facilitating cross-coupling reactions. Structural studies show that the pyridine nitrogen and thiocarbonyl sulfur jointly stabilize metal centers, increasing catalytic efficiency. This dual functionality is absent in simpler thioamides, underscoring pyridine’s unique role.
Structural Uniqueness of Morpholine-Pyridine Thioamide Conjugates
1-Morpholino-2-(2-pyridinyl)-1-ethanethione combines morpholine’s saturated oxygen-nitrogen heterocycle with pyridine’s aromatic system. Morpholine introduces conformational flexibility due to its chair-like structure, while the thioamide group enables planar resonance stabilization. Computational models indicate that the thiocarbonyl group adopts a trans configuration relative to the pyridine ring, minimizing steric clash.
The compound’s stability arises from intramolecular hydrogen bonding between the morpholine oxygen and thiocarbonyl sulfur (distance: ~2.8 Å). Additionally, the pyridine nitrogen participates in chalcogen bonding with the thiocarbonyl sulfur, creating a rigidified core. This interaction, observed in crystallographic studies of analogous thioamides, enhances thermal stability up to 250°C.
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Thiocarbonyl Geometry | Trans configuration relative to pyridine |
| Intramolecular H-Bond | Morpholine O to thiocarbonyl S (2.8 Å) |
| Chalcogen Bond | Pyridine N to thiocarbonyl S (3.1 Å) |
| Thermal Stability | Decomposition onset at 250°C under nitrogen atmosphere |
Synthetic routes to this compound typically involve reacting 2-pyridylacetonitrile with morpholine and Lawesson’s reagent. The reaction proceeds via a thioloimide intermediate, which isomerizes to the thioamide under reflux. Yield optimization (up to 78%) requires strict anhydrous conditions to prevent hydrolysis.
Properties
IUPAC Name |
1-morpholin-4-yl-2-pyridin-2-ylethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c15-11(13-5-7-14-8-6-13)9-10-3-1-2-4-12-10/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZGHIDXAVUHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholino-2-(2-pyridinyl)-1-ethanethione typically involves the reaction of morpholine with 2-pyridinecarboxaldehyde in the presence of a thionating agent. Common thionating agents include Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Morpholino-2-(2-pyridinyl)-1-ethanethione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The morpholine or pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine or pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules:
1-Morpholino-2-(2-pyridinyl)-1-ethanethione serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions: The thione group can undergo nucleophilic attacks, leading to the formation of various substituted derivatives.
- Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones and reduced to yield thiols. These transformations are crucial for synthesizing more complex molecules with tailored properties.
Biological Research
Enzyme Inhibition and Ligand Interaction:
Research indicates that this compound may act as an enzyme inhibitor or ligand for biological receptors. Its mechanism of action involves binding to specific molecular targets, which can modulate their activity. Notably:
- Anti-inflammatory Properties: The compound has been explored for its potential to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Activities: Preliminary studies suggest that it may exhibit anticancer properties by interfering with cancer cell signaling pathways .
Medicinal Chemistry
Therapeutic Potential:
The compound's unique chemical properties position it as a promising candidate in drug discovery. Its applications include:
- Lead Compound Development: Researchers are investigating its potential as a lead compound for new therapeutic agents targeting various diseases, including cancer and inflammatory disorders .
- Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing, assisting in the evaluation of new drug candidates against established benchmarks.
Industrial Applications
Material Development:
In industrial settings, this compound is utilized for developing new materials and chemical processes. Its unique properties contribute to advancements in:
- Specialty Chemicals: The compound is involved in synthesizing specialty chemicals used in coatings, adhesives, and polymers.
- Catalysis: It may serve as a catalyst or co-catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Data Summary
The following table summarizes the key applications of this compound across different fields:
| Application Area | Description | Key Features |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Participates in substitution reactions; undergoes oxidation/reduction |
| Biological Research | Enzyme inhibitor; ligand interactions | Potential anti-inflammatory and anticancer properties |
| Medicinal Chemistry | Lead compound development; pharmaceutical testing | Investigated for therapeutic potential; reference standard |
| Industrial Applications | Material development; catalysis | Used in specialty chemicals; enhances reaction efficiency |
Mechanism of Action
The mechanism of action of 1-Morpholino-2-(2-pyridinyl)-1-ethanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thione group may participate in redox reactions, while the morpholine and pyridine rings can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate signaling pathways and biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
a) 1-(4-(tert-Butyl)phenyl)-2-morpholino-2-(pyridin-2-yl)ethan-1-one
- Structure : Replaces the thione group with a ketone (-C=O).
- Key Differences: The ketone group may enhance polarity compared to the thione, affecting solubility and hydrogen-bonding capacity. This compound was synthesized via NaBH4 reduction in methanol, suggesting synthetic versatility of morpholino-pyridinyl scaffolds .
- Applications : Intermediate in photoredox catalysis or medicinal chemistry due to reducible ketone functionality.
b) 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)
- Structure: Contains a morpholino group, a long decanoylamino chain, and a propanol backbone.
- Key Differences: Hydrophobic decanoyl chain enhances membrane permeability, making PDMP effective in modulating glycosphingolipid biosynthesis. It acts as a chemosensitizer in neuroblastoma cells by elevating ceramide levels and inhibiting drug efflux transporters .
- Biological Activity: IC50 values for related compounds (e.g., 0.7 µM Ki for glucosyltransferase inhibition) suggest morpholino derivatives can achieve potent enzyme modulation .
c) 1-(4-Chlorophenyl)-4-morpholino-imidazolin-2-one (AWD 131-138)
- Structure: Morpholino group integrated into an imidazolinone ring with a 4-chlorophenyl substituent.
- Key Differences: The imidazolinone core confers rigidity and a pKa of ~2.5, enhancing solubility in acidic environments (2.7 g/L in 0.1 N HCl). Log P ranges from 0.7 (pH 1) to 20 (pH ≥6), indicating pH-dependent partitioning .
- Applications : Anticonvulsant activity linked to its heterocyclic framework and solubility profile.
d) Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone
- Structure: Combines a morpholino ketone with a cyclopropane ring.
- Synthesized via silica gel chromatography (53% yield) .
- Reactivity : Cyclopropane strain may enhance reactivity in ring-opening reactions.
Biological Activity
1-Morpholino-2-(2-pyridinyl)-1-ethanethione is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Chemical Formula : C10H12N2OS
- CAS Number : 339020-87-0
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may inhibit bacterial growth through disruption of cellular processes.
| Microorganism | Activity Type | Reference |
|---|---|---|
| Escherichia coli | Bactericidal | |
| Staphylococcus aureus | Bacteriostatic | |
| Candida albicans | Antifungal |
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation.
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Induction of apoptosis | |
| Leukemia | Inhibition of cell growth |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability in bacteria and cancer cells.
- Disruption of Membrane Integrity : It may compromise the integrity of microbial cell membranes, resulting in cell lysis.
- Modulation of Signaling Pathways : In cancer cells, it could alter signaling pathways that regulate apoptosis, promoting cell death.
Study on Antimicrobial Efficacy
A study conducted by Nguyen et al. (2024) evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed a concentration-dependent inhibition of bacterial growth, with notable effectiveness against Staphylococcus aureus.
Study on Anticancer Properties
A recent investigation published in Organic & Biomolecular Chemistry assessed the anticancer effects of this compound on breast cancer cell lines. The findings indicated a significant reduction in cell proliferation and an increase in apoptotic markers when treated with the compound at specific concentrations.
Q & A
Q. What are the recommended synthetic routes for 1-Morpholino-2-(2-pyridinyl)-1-ethanethione, and how can reaction conditions be optimized?
The synthesis typically involves the reaction of morpholine derivatives with 2-pyridinyl ethanethione precursors. For example, analogous compounds (e.g., morpholino-substituted ketones) are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres . Optimization includes controlling temperature (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents to minimize side products. Purification via column chromatography (silica gel, hexanes/EtOAc) is common .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy : ¹H and ¹³C-NMR (e.g., 500 MHz and 75 MHz, respectively) resolve the morpholino ring protons (δ 3.5–4.0 ppm) and pyridinyl aromatic signals (δ 7.0–8.5 ppm). The thione (C=S) group influences neighboring protons, causing downfield shifts .
- X-ray Crystallography : Used to confirm molecular geometry, as seen in related morpholino-pyridinyl structures (e.g., bond angles and dihedral angles between the morpholino and pyridinyl moieties) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~235 for C₁₁H₁₄N₂OS).
Q. What are the stability and storage requirements for this compound under laboratory conditions?
The compound is sensitive to moisture and oxidation. Store under argon at –20°C in amber glass vials to prevent photodegradation. Stability tests (TGA/DSC) for analogs suggest decomposition above 150°C .
Advanced Research Questions
Q. How does the protonation state of the 2-pyridinyl moiety influence the compound’s reactivity in catalytic systems?
The 2-pyridinyl group can act as a weak base, with protonation altering electron density at the sulfur atom. Computational studies (DFT) on analogous protonated pyridinyl systems show enhanced electrophilicity at the thione group, facilitating nucleophilic attacks (e.g., in thiourea formation) . Experimental validation involves pH-dependent UV-Vis spectroscopy and kinetic assays.
Q. How can computational modeling resolve discrepancies between experimental and theoretical data for this compound?
Discrepancies in bond lengths or reaction pathways (e.g., tautomerism between thione and thiol forms) are addressed using hybrid functionals (e.g., B3LYP/6-311++G(d,p)) with solvent corrections. For example, Brzezinska et al. (2018) reconciled thermolytic switch behavior in pyridinyl systems by comparing DFT-calculated transition states with experimental Arrhenius parameters .
Q. What role does the morpholino group play in modulating electronic effects for applications in photoredox catalysis?
The morpholino group’s electron-donating nature stabilizes radical intermediates via conjugation. In photoredox systems (e.g., Ru(bpy)₃²⁺-mediated reactions), morpholino-thione derivatives act as electron donors, confirmed by cyclic voltammetry (E₁/₂ ≈ –1.2 V vs. SCE) . Comparative studies with piperidine or pyrrolidine analogs highlight morpholino’s superior stability in oxidative conditions.
Q. What strategies are effective in designing derivatives of this compound for selective bioorthogonal reactions?
- Functionalization : Introduce azide or alkyne handles via substitution at the morpholino nitrogen or pyridinyl C-4 position.
- Kinetic Studies : Screen reaction rates with strained alkynes (e.g., DBCO) using stopped-flow spectroscopy.
- Computational Screening : Prioritize derivatives with low steric hindrance and high frontier orbital overlap .
Data Contradiction and Resolution
Q. Conflicting reports on the compound’s solubility in polar aprotic solvents: How to validate?
Contradictory solubility data (e.g., DMSO vs. DMF) may arise from impurities or hydration states. Resolution involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
